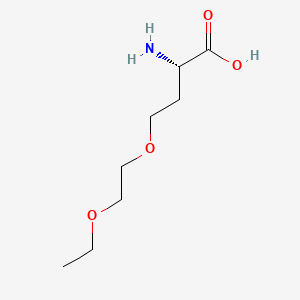

O-(2-Ethoxyethyl)-L-homoserine

Description

Significance of L-Homoserine and its Derivatives in Biological Systems and Metabolic Pathways

L-Homoserine is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation. sigmaaldrich.com Despite this, it holds a critical position as a central intermediate in the biosynthesis of essential amino acids, particularly L-threonine and L-methionine, originating from the L-aspartate pathway. medchemexpress.comscbt.com Its derivatives are pivotal in various biological functions.

Key derivatives and their roles include:

O-Succinyl-L-homoserine and O-Acetyl-L-homoserine (OAH): These are crucial precursors in the biosynthesis of L-methionine in bacteria and plants. sigmaaldrich.comchemscene.comabcr.com The enzymatic conversion of these activated forms of homoserine is a key step in sulfur assimilation and methionine production. abcr.com Metabolic engineering efforts often target the enzymes involved with these derivatives, such as homoserine O-succinyltransferase or homoserine acetyltransferase, to optimize the production of valuable chemicals. sigmaaldrich.comscbt.com

N-Acyl-L-homoserine lactones (AHLs): This family of derivatives is famous for its role in bacterial communication, a process known as quorum sensing. chemscene.com Bacteria release these small, diffusible signaling molecules to coordinate gene expression across a population, regulating processes like biofilm formation and virulence factor production. The specificity of this signaling is conferred by the length and modification of the N-acyl chain attached to the homoserine lactone core. chemscene.com

L-Homoserine Lactone: As the core structural unit of AHLs, this cyclic form of homoserine is a vital intermediate for both natural biological processes and the chemical synthesis of quorum sensing modulators and other bioactive compounds. chemscene.com

The metabolic and signaling importance of L-homoserine and its derivatives makes them attractive targets for research in microbiology, biotechnology, and medicine. medchemexpress.comscbt.com

Rationale for Investigating O-Alkylated L-Homoserine Analogues

The modification of the L-homoserine side chain, particularly through O-alkylation (the attachment of an alkyl group to the side-chain oxygen), provides a powerful strategy to create novel chemical tools and materials. The rationale for these investigations is multifaceted:

Probing and Modulating Biological Pathways: By altering the structure of natural homoserine derivatives, scientists can create analogues that act as agonists (activators) or antagonists (inhibitors) of biological processes. For example, synthetic analogues of N-acyl-homoserine lactones are widely developed to inhibit or "quench" quorum sensing in pathogenic bacteria, representing a promising anti-infective strategy that may not drive antibiotic resistance.

Developing Novel Biomaterials: The L-homoserine backbone can be used to create functional polymers with potential biological applications. Poly(L-homoserine) is a water-soluble, non-ionic homopolypeptide that is being explored as a degradable alternative to polymers like polyethylene (B3416737) glycol (PEG) for use in drug delivery and nanomedicine. O-alkylation of the side chain can be used to control the properties of such polymers, influencing their solubility, stability, and interaction with biological systems.

Metabolic Engineering and Synthesis: Creating alkylated or otherwise modified homoserine derivatives is essential for the enzymatic and chemical synthesis of valuable compounds. These analogues can serve as substrates for enzymes in biocatalytic cascades to produce non-canonical amino acids or other high-value chemicals that are not readily available from natural sources.

Scope and Research Objectives for O-(2-Ethoxyethyl)-L-Homoserine Inquiry

Specific research findings on this compound are not widely available in public scientific literature, suggesting it may be a novel or specialized chemical entity. Furthermore, the CAS number 125414-41-7, sometimes associated with this compound, is authoritatively assigned to its isomer, N-Boc-serinol. sigmaaldrich.commedchemexpress.comchemscene.com

Despite the lack of direct research, a focused inquiry into this compound can be framed by logical research objectives based on its chemical structure. The molecule combines the chiral L-homoserine backbone with a flexible, hydrophilic O-linked ethoxyethyl group (-CH₂CH₂OCH₂CH₃).

Prospective Research Objectives:

Synthesis and Characterization: The primary objective would be to develop and document a robust synthetic route for this compound and to fully characterize its physicochemical properties.

Biochemical Stability and Metabolism: Investigate the stability of the ether linkage in biological media and its susceptibility to metabolism by cellular enzymes. This would determine its suitability as a stable chemical probe.

Protein and Polymer Synthesis: Explore its use as a monomer for the synthesis of new functional polypeptides. The ethoxyethyl group could impart unique solubility and conformational properties to the resulting polymer, potentially creating a novel biocompatible material.

Metabolic Pathway Probe: Assess its potential as a substrate or inhibitor for enzymes in the methionine biosynthesis pathway, such as those that recognize O-acetyl or O-succinyl homoserine. Its structural similarity could allow it to interact with these enzymes, providing insights into their active site and mechanism.

Data Tables

Table 1: Physicochemical Properties of L-Homoserine and Key Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Form | Melting Point (°C) |

| L-Homoserine | C₄H₉NO₃ | 119.12 | Solid | 203 |

| L-Homoserine lactone hydrochloride | C₄H₈ClNO₂ | 137.56 | Solid | 210-220 |

| O-Acetyl-L-homoserine | C₆H₁₁NO₄ | 161.16 | - | - |

| 2-Ethoxyethyl acetate | C₆H₁₂O₃ | 132.16 | Liquid | < -62 |

Data sourced from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO4 |

|---|---|

Molecular Weight |

191.22 g/mol |

IUPAC Name |

(2S)-2-amino-4-(2-ethoxyethoxy)butanoic acid |

InChI |

InChI=1S/C8H17NO4/c1-2-12-5-6-13-4-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

YIRBNXGQJPYJLY-ZETCQYMHSA-N |

Isomeric SMILES |

CCOCCOCC[C@@H](C(=O)O)N |

Canonical SMILES |

CCOCCOCCC(C(=O)O)N |

Origin of Product |

United States |

Enzymatic and Metabolic Fate Investigations of O 2 Ethoxyethyl L Homoserine

Substrate Specificity Studies with Homoserine-Utilizing Enzymes

L-Homoserine is a key intermediate in the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine in bacteria, fungi, and plants. nih.govwikipedia.org The metabolic fate of L-homoserine is primarily dictated by a series of enzymes that catalyze its conversion into downstream products. The introduction of a 2-ethoxyethyl group to the hydroxyl moiety of L-homoserine to form O-(2-Ethoxyethyl)-L-homoserine raises questions about its recognition and processing by these specific enzymes.

Interaction with Homoserine Dehydrogenase

Homoserine dehydrogenase (HSD) catalyzes the reversible NAD(P)+-dependent reduction of L-aspartate-β-semialdehyde to L-homoserine. plos.orgjmb.or.krnih.gov This enzyme acts on the carboxyl and aldehyde groups of the substrate, and its active site is structured to accommodate L-aspartate-β-semialdehyde and L-homoserine. jmb.or.kr

While direct experimental data on the interaction between HSD and this compound is not available, the substrate specificity of HSD is known to be quite stringent for its natural substrates. The presence of the bulky and electronically different 2-ethoxyethyl group on the side chain of L-homoserine would likely hinder its binding to the HSD active site. HSD is subject to allosteric inhibition by downstream products like threonine, which binds to a regulatory site distinct from the active site. nih.gov It is conceivable that this compound could act as a weak competitive or allosteric inhibitor of HSD, although this remains to be experimentally verified.

Table 1: Putative Interaction of this compound with Homoserine Dehydrogenase

| Enzyme | Natural Substrate | Putative Interaction with this compound | Rationale |

| Homoserine Dehydrogenase | L-Aspartate-β-semialdehyde, L-Homoserine | Unlikely to be a substrate; potential for weak inhibition. | The bulky 2-ethoxyethyl group is expected to sterically hinder binding to the active site, which is specific for a hydroxyl group. |

Evaluation with Homoserine Kinase

Homoserine kinase (HSK) catalyzes the phosphorylation of the hydroxyl group of L-homoserine to form O-phospho-L-homoserine, a crucial step committing homoserine to the threonine and methionine biosynthetic pathways. nih.govnih.govnih.gov Studies on the substrate specificity of HSK from Escherichia coli have shown that the enzyme has a degree of promiscuity. It can phosphorylate L-homoserine analogs where the α-carboxyl group is modified to an ester or a hydroxymethyl group. nih.govacs.org

However, the specificity regarding modifications at the γ-hydroxyl group, the site of phosphorylation, is much stricter. The active site is tailored to bind the terminal hydroxyl group of L-homoserine. nih.gov The presence of the 2-ethoxyethyl ether linkage in this compound would likely prevent its proper orientation within the active site for phosphoryl transfer from ATP. The bulkiness of the ethoxyethyl group would create steric clashes, making it a poor substrate, if at all. It is possible that the compound could act as a competitive inhibitor by occupying the active site without being phosphorylated.

Table 2: Putative Interaction of this compound with Homoserine Kinase

| Enzyme | Natural Substrate | Putative Interaction with this compound | Rationale |

| Homoserine Kinase | L-Homoserine | Unlikely to be a substrate; potential competitive inhibitor. | The active site is specific for the terminal hydroxyl group for phosphorylation. The bulky 2-ethoxyethyl ether group would likely prevent binding and phosphoryl transfer. |

Assessment with Homoserine O-Acetyltransferase and Homoserine O-Succinyltransferase

In many microorganisms, the first committed step in methionine biosynthesis involves the acylation of L-homoserine. nih.govwikipedia.org This is catalyzed by either homoserine O-acetyltransferase (HTA), which uses acetyl-CoA, or homoserine O-succinyltransferase (HST), which utilizes succinyl-CoA. nih.govwikipedia.orgwikipedia.org

The natural substrate for these enzymes is L-homoserine, and they catalyze the transfer of an acyl group to the terminal hydroxyl group. nih.govwikipedia.org Structural and functional studies have revealed that the active sites of these enzymes are adapted to bind L-homoserine and the respective acyl-CoA. nih.govnih.gov The substitution of the hydroxyl hydrogen with a 2-ethoxyethyl group in this compound fundamentally alters the chemical nature of this position. It is no longer a hydroxyl group available for acylation. Therefore, it is highly improbable that this compound would serve as a substrate for either HTA or HST. It could potentially act as an inhibitor, competing with L-homoserine for binding to the active site, though its affinity is likely to be lower due to the bulky side chain.

Table 3: Putative Interaction of this compound with Acyltransferases

| Enzyme | Natural Substrate | Putative Interaction with this compound | Rationale |

| Homoserine O-Acetyltransferase | L-Homoserine, Acetyl-CoA | Not a substrate; potential weak inhibitor. | The enzyme requires a free hydroxyl group on L-homoserine for acylation. |

| Homoserine O-Succinyltransferase | L-Homoserine, Succinyl-CoA | Not a substrate; potential weak inhibitor. | The enzyme requires a free hydroxyl group on L-homoserine for acylation. |

Exploration of Potential Metabolism by Esterases or Ether Hydrolases

The chemical structure of this compound contains an ether linkage, which could be a target for metabolic degradation by hydrolases. While the term "esterase" is in the section title, the relevant enzymes for the C-O-C bond in the ethoxyethyl group are ether hydrolases.

Studies on the metabolism of alcohol ethoxylates (AEs), which are structurally related as they contain alkyl chains linked to ethoxy groups, have shown that cleavage of the ether bond can occur. nih.govwur.nl In vitro studies with rat, hamster, and human liver S9 fractions and hepatocytes have demonstrated that AEs undergo O-dealkylation, which involves the shortening of the ethoxy chain, and in some cases, the cleavage of the ether bond between the alkyl chain and the ethoxy groups. nih.govwur.nl This metabolism is generally considered a minor pathway compared to hydroxylation of the alkyl and ethoxy chains. wur.nl

Enzymes capable of cleaving ether bonds, known as etherases or ether hydrolases, are found in various microorganisms and can be involved in the degradation of xenobiotics and natural products. The cleavage of aliphatic ethers is a known biochemical reaction, although often less common than ester hydrolysis. nih.govacs.org Therefore, it is plausible that this compound could be slowly metabolized by ether hydrolases in biological systems, leading to the formation of L-homoserine and 2-ethoxyethanol (B86334). However, the rate and extent of such a reaction in a specific biological context would require experimental investigation.

Integration and Perturbation within Amino Acid Biosynthetic Pathways

Given that this compound is unlikely to be a substrate for the key enzymes in the homoserine metabolic pathway, its primary effect would likely be through the perturbation of these pathways.

Analysis of Impact on Methionine Biosynthesis Pathways

The biosynthesis of methionine from L-homoserine proceeds through its acylation by HTA or HST, followed by a series of reactions to introduce the sulfur atom and the methyl group. nih.govwikipedia.org If this compound acts as a competitive inhibitor of HTA or HST, it would directly impede the first committed step of methionine biosynthesis. This inhibition would lead to a reduced flow of intermediates through the pathway, potentially resulting in methionine auxotrophy or reduced growth rates in organisms that rely on this pathway.

The extent of this perturbation would depend on the inhibitory potency (Ki) of this compound against these enzymes. A strong inhibition could significantly disrupt cellular metabolism, not only by limiting methionine availability but also by causing an accumulation of L-homoserine, which itself can be toxic at high concentrations and can inhibit other enzymes like aspartate kinase. wikipedia.orgfrontiersin.org

Table 4: Potential Impact of this compound on Methionine Biosynthesis

| Pathway Step | Enzyme | Potential Effect of this compound | Consequence |

| Acylation of Homoserine | Homoserine O-Acetyltransferase / Homoserine O-Succinyltransferase | Competitive Inhibition | Reduced production of O-acetyl/O-succinyl-L-homoserine, leading to decreased methionine synthesis. |

| Overall Pathway | - | Depletion of methionine pool; potential accumulation of L-homoserine. | Impaired protein synthesis and cellular growth; potential feedback inhibition of earlier pathway enzymes by accumulated L-homoserine. |

Evaluation of Influence on Threonine and Isoleucine Biosynthesis

The biosynthesis of L-threonine and L-isoleucine from L-aspartate involves a series of enzymatic reactions. L-homoserine is a key intermediate in this pathway. It is phosphorylated by the enzyme homoserine kinase to form O-phospho-L-homoserine, which is then converted to L-threonine by threonine synthase. wikipedia.orgresearchgate.net L-isoleucine is subsequently synthesized from L-threonine. The structural similarity of this compound to L-homoserine suggests that it may act as a competitive inhibitor of the enzymes involved in this pathway, thereby affecting the production of threonine and isoleucine.

Research on various analogues of L-homoserine and its phosphorylated form has demonstrated the potential for inhibition of key enzymes in this pathway. For instance, L-threonine itself acts as a competitive inhibitor of homoserine kinase in Escherichia coli, indicating that the active site of this enzyme can be blocked by molecules with similar structures to the substrate. nih.gov Furthermore, studies on E. coli threonine synthase have identified several classical and slow-binding analogues of O-phospho-L-homoserine that act as competitive inhibitors. nih.govnih.gov These include L-threo-3-hydroxyhomoserine phosphate (B84403) and L-2-amino-5-phosphonovaleric acid. nih.gov

Given these findings, it is highly probable that this compound interferes with the biosynthesis of threonine and isoleucine by acting as a competitive inhibitor of homoserine kinase and potentially threonine synthase. The ethoxyethyl group on the oxygen atom of the side chain alters the molecule's structure compared to L-homoserine, which could prevent it from being processed by the enzymes while still allowing it to bind to the active site. This binding would compete with the natural substrate, L-homoserine, leading to a reduction in the synthesis of O-phospho-L-homoserine and, consequently, a decrease in the production of threonine and isoleucine.

Table 1: Postulated Influence of this compound on Key Enzymes in Threonine and Isoleucine Biosynthesis

| Enzyme | Natural Substrate | Postulated Interaction with this compound | Expected Outcome |

| Homoserine Kinase | L-Homoserine | Competitive Inhibition | Decreased formation of O-phospho-L-homoserine, leading to reduced threonine and isoleucine synthesis. |

| Threonine Synthase | O-phospho-L-homoserine | Potential Competitive Inhibition | Further reduction in threonine synthesis if the compound or its phosphorylated form can bind to the enzyme's active site. |

Investigating Cellular Uptake Mechanisms and Transporter Interactions

The ability of this compound to exert its influence on intracellular metabolic pathways is contingent upon its transport across the cell membrane. The cellular uptake of amino acids is mediated by a variety of transporter proteins with overlapping specificities. L-homoserine itself is actively transported into cells. For example, in higher plant cells, L-homoserine uptake is mediated by a high-affinity proton-symport carrier that also transports serine and threonine. nih.gov In bacteria such as Corynebacterium glutamicum, the BrnFE system is involved in the export of L-homoserine, suggesting the presence of specific transport systems for this amino acid. researchgate.net

Given its structural similarity to neutral amino acids, this compound is likely transported into cells by general amino acid transporters. The L-type amino acid transporters (LATs) are a major family of transporters responsible for the uptake of large, neutral amino acids. nih.govnih.gov These transporters, such as LAT1 (SLC7A5) and LAT2 (SLC7A8), are known to transport a wide range of substrates. nih.gov The ethoxyethyl modification on the L-homoserine backbone of this compound would likely make it a substrate for these types of transporters.

The efficiency of its uptake would depend on its affinity for these transporters relative to other endogenous amino acids. Competition with other neutral amino acids for binding to the transporter could influence the rate at which this compound enters the cell. The amphipathic nature of N-acyl-homoserine lactones, which possess a homoserine lactone ring and a variable acyl chain, allows them to move across cell membranes, suggesting that modifications to the homoserine structure can significantly impact transport. mbl.or.kr

Table 2: Potential Cellular Transporters for this compound

| Transporter Family | General Substrates | Postulated Interaction with this compound | Basis for Postulation |

| L-type amino acid transporters (LATs) | Large, neutral amino acids (e.g., leucine, isoleucine) | Substrate for transport | Structural similarity to neutral amino acids. |

| General Amino Acid Permeases | Broad range of amino acids | Substrate for transport | The core L-homoserine structure is recognized by general amino acid transporters. |

| Proton-Amino Acid Symporters | Amino acids (uptake coupled to proton gradient) | Potential substrate for transport | L-homoserine is transported by such systems in some organisms. nih.gov |

Biological Pathway Perturbations and Intercellular Signaling Studies

Effects on Microbial Growth Dynamics and Cellular Processes

The introduction of a synthetic amino acid analog like O-(2-Ethoxyethyl)-L-homoserine into a microbial environment can elicit a range of effects, from serving as a nutrient source to acting as a metabolic inhibitor. The precise outcome is dependent on the enzymatic machinery of the specific microorganism.

Escherichia coli and Corynebacterium glutamicum are well-characterized model organisms frequently employed in metabolic engineering and amino acid production. Their response to this compound would be a critical first step in understanding its biological role.

In E. coli, L-homoserine is a key intermediate in the biosynthesis of threonine, methionine, and isoleucine. nih.gov The bacterium possesses transport systems for the uptake of L-homoserine from the environment. nih.gov It is plausible that this compound could be recognized and transported into the cell by these same systems due to the conserved L-homoserine backbone. Once inside, its metabolic fate would depend on the specificity of the enzymes in the threonine and methionine biosynthetic pathways. The ether linkage at the O-position presents a novel chemical feature that could potentially inhibit enzymes like homoserine O-succinyltransferase (metA) or homoserine kinase (thrB), which act on the hydroxyl group of L-homoserine. nih.gov Such inhibition could lead to auxotrophy for methionine or threonine, manifesting as growth inhibition in minimal media unless these amino acids are supplied externally.

Corynebacterium glutamicum, a gram-positive bacterium, is a prolific producer of amino acids, including L-lysine and L-glutamate. nih.gov It also utilizes L-homoserine as a metabolic precursor. frontiersin.org Similar to E. coli, the uptake and subsequent metabolic processing of this compound would be the primary determinants of its effect. C. glutamicum possesses robust metabolic pathways and has been engineered for the utilization of various carbon sources, including some alcohols. nih.govnih.gov While the ethoxyethyl group is not a typical substrate, its potential cleavage by promiscuous hydrolases cannot be ruled out, which might liberate L-homoserine and 2-ethoxyethanol (B86334). The former could support growth, while the latter's effect would depend on its own metabolism or toxicity. Conversely, if the molecule remains intact, it could act as an antimetabolite, interfering with amino acid biosynthesis and impeding growth.

A hypothetical analysis of the growth inhibitory effects of this compound on these model organisms could be represented as follows. Please note, the following table is illustrative and not based on experimental data for the specific compound.

| Organism | Condition | Parameter | Hypothetical Value for this compound | Reference Compound (e.g., L-Homoserine) |

| Escherichia coli | Minimal Medium | MIC (µg/mL) | >512 | N/A (Nutrient) |

| Escherichia coli | Minimal Medium + Methionine | MIC (µg/mL) | >512 | N/A (Nutrient) |

| Escherichia coli | Minimal Medium + Threonine | MIC (µg/mL) | 128 | N/A (Nutrient) |

| Corynebacterium glutamicum | Minimal Medium | MIC (µg/mL) | >512 | N/A (Nutrient) |

| Corynebacterium glutamicum | Minimal Medium + Methionine & Threonine | MIC (µg/mL) | 256 | N/A (Nutrient) |

A key area of investigation for novel amino acid analogs is their potential for incorporation into proteins. The cellular translational machinery, specifically the aminoacyl-tRNA synthetases (aaRSs), is responsible for charging tRNAs with their cognate amino acids. While these enzymes are highly specific, some exhibit a degree of promiscuity, allowing for the charging of tRNAs with structurally similar non-canonical amino acids (ncAAs).

For this compound to be incorporated, the methionyl-tRNA synthetase (MetRS) or threonyl-tRNA synthetase (ThrRS) would need to recognize it as a substrate. Given the significant steric bulk of the 2-ethoxyethyl group compared to the hydroxyl of homoserine or the methyl-thiol of methionine, direct incorporation is unlikely without engineering the aaRS active site. However, its presence could lead to competitive inhibition of the native aaRS, thereby disrupting protein synthesis and contributing to any observed growth inhibition. This interference with the fidelity of protein synthesis is a known mechanism of toxicity for some amino acid analogs.

Examination of Potential for Quorum Sensing Modulation

Quorum sensing (QS) is a cell-to-cell communication system used by many bacteria to coordinate gene expression in a population-density-dependent manner. In many gram-negative bacteria, this communication is mediated by N-acyl homoserine lactones (AHLs). mdpi.comnih.gov These signaling molecules consist of a homoserine lactone ring attached to an acyl chain of varying length and modification.

While this compound is not an AHL, as it lacks the acyl group and is not a lactone, its L-homoserine core is the foundational building block for AHLs. The key structural components of an AHL that are critical for recognition by their cognate LuxR-type receptors are the homoserine lactone ring and the acyl chain. nih.gov The lactone ring typically engages in key hydrogen bonding interactions with the receptor, while the acyl chain fits into a hydrophobic binding pocket. nih.gov this compound lacks the lactone ring and the amide linkage of a typical AHL. However, its O-alkylation is a modification at the same position that is acylated in AHL biosynthesis. This structural similarity, albeit distant, warrants an investigation into its potential to interact with AHL-binding proteins.

The interaction of a synthetic analog with a QS receptor can have two primary outcomes: agonism or antagonism. An agonist mimics the natural AHL and activates the receptor, leading to the expression of QS-regulated genes. An antagonist binds to the receptor but fails to activate it, thereby blocking the binding of the native AHL and inhibiting QS.

Given that this compound lacks the critical lactone ring and acyl chain features generally required for receptor activation, it is highly improbable that it would function as a potent agonist. nih.govresearchgate.net However, the possibility of it acting as an antagonist cannot be entirely dismissed without experimental evidence. It could potentially bind weakly to the homoserine-binding portion of the receptor's active site, or to an allosteric site, and prevent the productive binding of the native AHL. The evaluation of such activity is typically performed using bacterial reporter strains that produce a measurable signal (e.g., light, pigment, or fluorescence) in response to QS activation.

An illustrative data table for screening the antagonistic activity of this compound against a known AHL is presented below. This table uses hypothetical data for illustrative purposes.

| Reporter Strain | Native AHL | AHL Concentration (nM) | Compound | Compound Concentration (µM) | Hypothetical % Inhibition of QS Signal |

| Vibrio fischeri | 3-oxo-C6-HSL | 10 | This compound | 100 | 5% |

| Vibrio fischeri | 3-oxo-C6-HSL | 10 | This compound | 50 | <1% |

| P. aeruginosa (LasR) | 3-oxo-C12-HSL | 50 | This compound | 100 | 8% |

| P. aeruginosa (LasR) | 3-oxo-C12-HSL | 50 | This compound | 50 | 2% |

LuxR-type proteins are the intracellular receptors for AHLs. nih.gov The binding of an AHL induces a conformational change in the LuxR protein, promoting its dimerization and binding to specific DNA sequences (lux boxes) to regulate gene transcription. nih.gov The specificity of this interaction is determined by the precise molecular contacts between the AHL and the amino acid residues lining the receptor's binding pocket.

To characterize the potential interaction between this compound and a LuxR-type receptor, biophysical techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be employed. These methods can determine if a direct binding event occurs and quantify the binding affinity (Kd). Molecular docking studies could also provide theoretical insights into how the compound might fit into the binding site of a receptor like LasR from Pseudomonas aeruginosa or LuxR from Vibrio fischeri. The ethoxyethyl group would likely occupy a portion of the hydrophobic acyl-chain-binding tunnel. However, the absence of the lactone ring would prevent the formation of critical hydrogen bonds with conserved residues, such as a tryptophan or tyrosine, that are crucial for the high-affinity binding and activation observed with native AHLs. nih.gov This suggests that any interaction is likely to be of low affinity.

A hypothetical comparison of binding affinities is shown in the illustrative table below.

| Receptor | Ligand | Hypothetical Binding Affinity (Kd) | Technique |

| LasR (P. aeruginosa) | 3-oxo-C12-HSL (Native Agonist) | 20 nM | ITC |

| LasR (P. aeruginosa) | This compound | > 500 µM (No detectable binding) | ITC |

| LuxR (V. fischeri) | 3-oxo-C6-HSL (Native Agonist) | 50 nM | SPR |

| LuxR (V. fischeri) | This compound | > 500 µM (No detectable binding) | SPR |

Impact on Specific Enzyme Activities and Regulatory Feedback Mechanisms

No studies were found that investigate the inhibitory or activating effects of this compound on any key metabolic enzymes. Consequently, no data is available to present on this topic.

There is no available research in the public domain concerning the allosteric regulation of any enzyme by this compound.

Structural Biology and Biophysical Characterization of O 2 Ethoxyethyl L Homoserine Interactions

Co-crystallization and X-ray Crystallography of Protein-Ligand Complexes

No publicly available data exists on the successful co-crystallization of O-(2-Ethoxyethyl)-L-homoserine with any target protein. Consequently, information regarding its binding modes and the conformational changes induced upon binding, as determined by X-ray crystallography, is not available.

Analysis of Binding Modes and Interaction Interfaces with Target Proteins

Without crystallographic data, the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between this compound and a protein binding pocket, cannot be described.

Conformational Changes Induced upon this compound Binding

Information on whether the binding of this compound induces any conformational changes in its target protein(s) is not available in the scientific literature.

Solution-State Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

There are no published studies that utilize NMR spectroscopy to investigate the interaction of this compound with its biological targets.

Ligand-Observed NMR for Binding Site Mapping

Details from ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR or WaterLOGSY, which could help in identifying the binding epitope of this compound, are not available.

Protein-Observed NMR for Conformational Dynamics

There is no information from protein-observed NMR studies, such as Chemical Shift Perturbation (CSP) mapping, to delineate the binding site on a target protein or to describe the conformational dynamics upon ligand binding.

Thermodynamic and Kinetic Characterization of Binding Events

No data from biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are available for this compound. Therefore, the thermodynamic parameters (e.g., binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS)) and kinetic parameters (e.g., association rate constant (kon) and dissociation rate constant (koff)) of its interaction with any protein target are unknown.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. springernature.com It is a solution-based, label-free method that provides a complete thermodynamic profile of a molecular interaction in a single experiment. nih.gov By titrating the ligand, in this case, this compound, into a sample cell containing a target macromolecule (e.g., a protein), ITC measures the heat released (exothermic) or absorbed (endothermic) upon binding.

The resulting data can be analyzed to determine several key parameters:

Binding Affinity (KD): The dissociation constant, which indicates the strength of the interaction.

Stoichiometry (n): The ratio of ligand to protein in the complex.

Enthalpy Change (ΔH): The measure of the heat change upon binding, reflecting the changes in bonding energies. nih.gov

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.

These parameters provide a comprehensive understanding of the driving forces behind the interaction. springernature.com

Illustrative Research Findings:

In a hypothetical ITC experiment, this compound is titrated against a target protein to characterize their binding thermodynamics. The raw data would show heat pulses corresponding to each injection, which decrease as the protein becomes saturated. Integration of these heat pulses yields a binding isotherm, which is then fitted to a binding model.

Hypothetical ITC Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.1 | - |

| Dissociation Constant (KD) | 15.2 | µM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

This table presents hypothetical data for illustrative purposes to demonstrate the typical output of an ITC experiment.

This illustrative data suggests an interaction with a stoichiometry of approximately 1:1. The negative enthalpy change indicates that the binding is an enthalpically driven process, likely involving the formation of favorable hydrogen bonds or van der Waals interactions. The small positive entropy change could suggest an increase in disorder, possibly due to the release of water molecules from the binding interface.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is another widely used label-free optical technique for studying biomolecular interactions in real-time. nih.govspringernature.com In a typical SPR experiment, a protein target is immobilized on a sensor chip surface, and a solution containing the ligand (this compound) is flowed over this surface. springernature.com Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

This technique provides kinetic information about the interaction, including:

Association Rate Constant (ka): The rate at which the ligand binds to the target.

Dissociation Rate Constant (kd): The rate at which the complex breaks apart.

Dissociation Constant (KD): The equilibrium constant (kd/ka), which is a measure of binding affinity.

Illustrative Research Findings:

For a compound like this compound, SPR analysis would involve immobilizing a potential protein partner onto a sensor chip. A series of concentrations of the compound would then be injected across the surface. The resulting sensorgrams would show an increase in the response signal during the association phase and a decrease during the dissociation phase.

Hypothetical Kinetic Data for this compound Interaction from SPR

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (ka) | 2.1 x 103 | M-1s-1 |

| Dissociation Rate (kd) | 3.5 x 10-2 | s-1 |

This table presents hypothetical data for illustrative purposes to demonstrate the typical output of an SPR experiment.

These exemplary results would allow for a detailed characterization of the binding kinetics. The KD value derived from the ratio of the kinetic constants provides an independent measure of the binding affinity, which can be compared with data from other techniques like ITC.

Molecular Dynamics Simulations and Computational Docking Studies

Computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze the interaction between a small molecule and its protein target at an atomic level. These approaches are particularly useful for generating hypotheses about binding modes and understanding the dynamic nature of the interaction.

Prediction of Binding Affinity and Specificity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org For this compound, docking studies would be used to predict its binding pose within the active or allosteric site of a target protein. The process involves generating a multitude of possible conformations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov

The results can:

Identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions).

Provide an estimated binding free energy, which helps in ranking potential binders.

Guide the design of derivatives with improved affinity or specificity.

Illustrative Research Findings:

A computational docking study of this compound against a hypothetical enzyme target could reveal a specific binding mode. The scoring function would calculate a binding energy, and analysis of the best-scoring pose would identify the key intermolecular interactions.

Hypothetical Docking Results for this compound

| Parameter | Result |

|---|---|

| Binding Energy | -7.2 kcal/mol |

| Interacting Residues (Hydrogen Bonds) | Tyr88, Asp129 |

This table presents hypothetical data for illustrative purposes to demonstrate the typical output of a molecular docking study.

These hypothetical findings suggest a stable binding interaction, with the binding energy indicating favorable affinity. The specific interactions with residues like Tyrosine and Aspartate via hydrogen bonds, and with hydrophobic residues, would provide a structural basis for the observed binding and a roadmap for future optimization studies.

Elucidation of Conformational Landscapes

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of biomolecules over time. researchgate.net An MD simulation of the this compound-protein complex, starting from a docked pose, would allow for the exploration of its conformational landscape. ingentaconnect.com This technique simulates the movements of atoms and molecules by iteratively solving Newton's equations of motion.

MD simulations can be used to:

Assess the stability of the predicted binding pose over time.

Characterize the flexibility of both the ligand and the protein's binding site.

Identify conformational changes in the protein that may be induced by ligand binding.

Calculate a more refined binding free energy through methods like MM/PBSA or free energy perturbation.

Illustrative Research Findings:

A 100-nanosecond MD simulation of the this compound-protein complex could be performed to assess its stability. Analysis of the simulation trajectory would focus on metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial docked position and the Root Mean Square Fluctuation (RMSF) of the protein residues.

Hypothetical MD Simulation Stability Analysis

| Metric | Observation |

|---|---|

| Ligand RMSD | Stable fluctuation around 1.5 Å after an initial equilibration period, indicating a stable binding pose. |

| Protein RMSF | Increased flexibility observed in loop regions surrounding the binding site, suggesting induced fit. |

This table presents hypothetical findings for illustrative purposes to demonstrate the typical output of an MD simulation analysis.

Such results would provide strong evidence for a stable and specific interaction between this compound and its target. The dynamic view offered by MD simulations complements the static picture from docking and provides deeper insights into the structural basis of molecular recognition.

Advanced Analytical Methodologies for Detection and Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) Assays

HPLC is a cornerstone technique for the separation, identification, and quantification of amino acids and their derivatives. The development of reliable HPLC assays for O-(2-Ethoxyethyl)-L-homoserine would involve optimizing separation conditions to ensure resolution from other sample matrix components and validating the method's performance characteristics.

Reversed-Phase HPLC for Compound Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of amino acids. nih.gov Due to the polar nature of this compound, derivatization is often employed to increase its hydrophobicity, thereby enhancing its retention and separation on nonpolar stationary phases (like C18 or C8). Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) allows for sensitive fluorescence or UV detection. shimadzu.ch

The development of an RP-HPLC method would involve the systematic optimization of mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH, and gradient elution profile to achieve optimal separation. helixchrom.com Method validation would be performed to assess parameters including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Representative Parameters for Reversed-Phase HPLC Analysis of Derivatized this compound

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and ion-pairing. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic solvent to elute the analyte. |

| Gradient | 10-70% B over 20 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 260 nm (for FMOC derivative) | Wavelength for detecting the derivatized amino acid. |

| Injection Volume | 10 µL | Standard volume for sample introduction. |

Chiral HPLC for Enantiomeric Excess Determination

Since this compound is a chiral molecule, distinguishing between its L- and D-enantiomers is critical, particularly in biological contexts. Chiral HPLC is the method of choice for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. shimadzu.com

Common CSPs for amino acid separations include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), crown ethers, or proteins. nih.govnih.gov The selection of the appropriate CSP and mobile phase is determined empirically to achieve the best resolution. Both normal-phase and reversed-phase modes can be employed for chiral separations. sigmaaldrich.com The determination of enantiomeric excess is crucial for confirming the stereochemical purity of a synthesized compound.

Table 2: Illustrative Conditions for Chiral HPLC Separation of this compound Enantiomers

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA) | Enantioselective stationary phase. |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1) | Normal-phase eluent system for chiral recognition. |

| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time. |

| Column Temperature | 25 °C | Controlled temperature for consistent separation. |

| Detection | UV at 210 nm | Detection of the underivatized amino acid. |

| Expected Elution | L-enantiomer followed by D-enantiomer (hypothetical) | Differential retention based on chiral interactions. |

Mass Spectrometry (MS) Techniques for Identification and Metabolite Profiling

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of molecules like this compound. When coupled with a chromatographic separation technique, it provides a powerful platform for both identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. nih.gov For a polar and non-volatile compound like this compound, electrospray ionization (ESI) is the most suitable ionization technique. ESI allows for the gentle ionization of the molecule directly from the liquid phase, typically forming protonated molecules [M+H]⁺ in positive ion mode. nih.gov This technique is ideal for confirming the molecular weight of the compound and for its quantification in complex biological matrices.

Table 3: Predicted LC-MS Parameters and Ions for this compound

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Molecular Formula | C₈H₁₇NO₄ |

| Molecular Weight | 191.22 g/mol |

| Predicted [M+H]⁺ Ion | m/z 192.12 |

| Predicted [M+Na]⁺ Ion | m/z 214.10 |

| LC Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com this compound itself is non-volatile due to its polar amino and carboxylic acid groups. Therefore, to analyze it by GC-MS, a derivatization step is necessary to convert it into a volatile derivative. nih.gov Common derivatization approaches for amino acids include esterification of the carboxyl group followed by acylation of the amino group, or silylation, which targets both functional groups. For instance, derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can create a volatile trimethylsilyl (B98337) (TMS) derivative. hmdb.ca

While primarily used for volatile compounds, GC-MS can be adapted for metabolite profiling where derivatization allows for the simultaneous analysis of various classes of non-volatile metabolites. fmach.it

Table 4: Potential Derivatization and GC-MS Parameters for this compound

| Parameter | Value/Description |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Derivative Type | Trimethylsilyl (TMS) derivative |

| GC Column | DB-5ms (or equivalent nonpolar column) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Analysis | Identification of characteristic fragment ions of the TMS-derivatized compound. |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a highly specific technique used for the structural confirmation of compounds. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented through collision-induced dissociation (CID). unito.it The resulting product ions are then detected, creating a fragmentation pattern that is characteristic of the molecule's structure. nih.gov

This fragmentation pattern can be used to confirm the identity of the compound by comparing it to a known standard or by interpreting the fragments based on chemical principles. For this compound, characteristic losses would be expected, such as the loss of water, carbon monoxide, or fragments related to the ethoxyethyl side chain. ut.ee This technique is particularly valuable for distinguishing the target compound from isomers and for its unambiguous identification in complex mixtures. rsc.org

Table 5: Predicted MS/MS Fragmentation Pattern for the [M+H]⁺ Ion of this compound (m/z 192.12)

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Plausible Neutral Loss | Structural Origin of Fragment |

|---|---|---|---|

| 192.12 | 174.11 | H₂O (18.01) | Loss of water from the carboxylic acid group. |

| 192.12 | 146.11 | H₂O + CO (46.02) | Common fragmentation pathway for amino acids. |

| 192.12 | 118.09 | C₂H₅OH + CO (74.03) | Loss related to the ethoxyethyl side chain. |

Future Research Directions and Theoretical Frameworks

Design and Synthesis of Advanced O-(2-Ethoxyethyl)-L-Homoserine Derivatives

The chemical scaffold of this compound presents a versatile platform for the design and synthesis of advanced derivatives with tailored properties. Current research focuses on modifying the core structure to enhance biological activity, improve stability, or introduce new functionalities. Strategies often involve the substitution or replacement of the ethoxyethyl group, modification of the amino acid backbone, or the attachment of functional moieties.

One promising approach is the enzymatic synthesis of O-alkylhomoserine derivatives. Studies have shown that O-acetylhomoserine sulfhydrylase can catalyze the synthesis of various O-alkylhomoserines from O-acetylhomoserine and different alcohols. nih.gov This biocatalytic method offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. For instance, the enzyme from Corynebacterium acetophilum has been shown to synthesize O-ethylhomoserine, and it is conceivable that by providing 2-ethoxyethanol (B86334) as a substrate, this compound could be produced. nih.gov

The design of these new derivatives is often guided by computational modeling to predict their interaction with biological targets. Structure-activity relationship (SAR) studies on analogous compounds, such as N-acyl-homoserine lactones, have demonstrated that modifications to the acyl side chain can significantly impact biological activity. frontiersin.orgnih.gov Similar principles can be applied to the design of novel this compound derivatives.

| Derivative Class | Synthetic Strategy | Potential Application |

| Fluorinated Analogs | Introduction of fluorine atoms at various positions on the ethoxyethyl group. | Enhanced metabolic stability and altered binding affinity. |

| Prodrugs | Esterification of the carboxyl group or acylation of the amino group. | Improved cell permeability and targeted release. |

| Conjugates | Attachment of reporter molecules (e.g., fluorophores) or bioactive compounds. | Probes for biological imaging and dual-action therapeutic agents. |

Systems Biology Approaches to Elucidate Global Metabolic Reponses

Understanding the global metabolic impact of this compound on a biological system requires a holistic approach. Systems biology, integrating high-throughput 'omics' technologies, provides a powerful framework for elucidating these complex interactions. Techniques such as metabolomics and transcriptomics can map the widespread changes in cellular metabolites and gene expression following exposure to the compound.

Metabolomic profiling, using techniques like liquid chromatography-mass spectrometry (LC-MS), can identify and quantify a wide array of small molecules in a cell or biological fluid. mdpi.comnih.govnih.govmdpi.com By comparing the metabolic fingerprints of treated and untreated cells, researchers can identify pathways that are significantly perturbed by this compound. For example, alterations in amino acid metabolism, energy pathways like the Krebs cycle, or nucleotide metabolism could be indicative of the compound's mechanism of action. mdpi.com

Transcriptomic analysis, via methods like RNA-sequencing, complements metabolomics by revealing changes in gene expression that underlie the observed metabolic shifts. elifesciences.orgnih.govnih.govmdpi.com If this compound treatment leads to the upregulation of genes involved in a particular metabolic pathway, it provides strong evidence for the compound's influence on that pathway. Gene ontology and pathway analysis can then be used to identify the biological processes that are most significantly affected. nih.gov

| Omics Approach | Key Data Generated | Potential Insights |

| Metabolomics | Quantitative profiles of endogenous metabolites (amino acids, lipids, sugars, etc.). | Identification of metabolic pathways directly or indirectly affected by the compound. |

| Transcriptomics | Gene expression profiles (mRNA levels). | Understanding the regulatory networks that respond to the compound's presence. |

| Proteomics | Protein abundance and post-translational modifications. | Identifying protein targets and downstream signaling effects. |

Development of Novel Research Tools and Probes based on this compound Structure

The unique chemical structure of this compound makes it an attractive scaffold for the development of novel research tools and chemical probes. By incorporating reporter groups or reactive moieties, derivatives of this compound can be designed to investigate biological processes with high specificity.

Fluorescently labeled analogs of this compound can be synthesized to visualize its uptake, distribution, and localization within cells and tissues. biorxiv.orgnih.govresearchgate.net The choice of fluorophore can be tailored for different imaging applications, such as confocal microscopy or flow cytometry. These probes can help to identify the cellular compartments where the compound accumulates and interacts with its targets.

Affinity-based probes are another powerful tool that can be developed from the this compound structure. nih.govidtdna.comnih.gov These probes typically contain a reactive group that can form a covalent bond with a target protein upon binding, as well as a reporter tag (e.g., biotin) for subsequent enrichment and identification. This approach can be used to identify the specific proteins that interact with this compound in a complex biological sample.

| Probe Type | Design Principle | Research Application |

| Fluorescent Probes | Covalent attachment of a fluorescent dye (e.g., FITC, rhodamine). | Real-time imaging of compound uptake and subcellular localization. |

| Affinity-Based Probes | Incorporation of a photoreactive group and a biotin (B1667282) tag. | Identification and isolation of protein binding partners. |

| Click Chemistry Handles | Introduction of an azide (B81097) or alkyne group. | Versatile labeling with a wide range of reporter molecules in vitro and in vivo. |

Exploration of Evolutionary Implications of O-Alkylated Amino Acid Recognition

The existence of O-alkylated amino acids like this compound raises interesting questions about the evolution of enzyme specificity and the expansion of the genetic code. The cellular machinery, particularly aminoacyl-tRNA synthetases (AARSs), must be able to distinguish between canonical and non-canonical amino acids to maintain the fidelity of protein synthesis. nih.govbiorxiv.orgnih.gov

The study of how enzymes recognize and process O-alkylated amino acids can provide insights into the evolutionary pressures that have shaped substrate specificity. worthington-biochem.comunacademy.comyoutube.comsavemyexams.comyoutube.com Some enzymes may exhibit promiscuity, accepting a range of related substrates, while others are highly specific. Understanding the structural and mechanistic basis for this discrimination is a key area of research.

Furthermore, the field of synthetic biology is actively working to engineer AARSs and ribosomes to incorporate unnatural amino acids into proteins. researchgate.netnih.govnih.gov Directed evolution techniques, such as phage-assisted continuous evolution (PACE), have been successfully used to evolve AARSs with altered substrate specificities. yale.eduharvard.edubroadinstitute.org By studying the evolutionary pathways that lead to the recognition of O-alkylated amino acids, scientists can develop more efficient strategies for creating novel proteins with enhanced or entirely new functions. rcsb.org

| Research Area | Key Questions | Experimental Approaches |

| Enzyme Specificity | How do enzymes discriminate between this compound and its structural analogs? | X-ray crystallography, kinetic assays, site-directed mutagenesis. |

| Evolution of AARSs | What are the evolutionary origins of AARSs that can recognize O-alkylated amino acids? | Phylogenetic analysis, ancestral sequence reconstruction. |

| Synthetic Biology | Can we engineer the translational machinery to efficiently incorporate this compound into proteins? | Directed evolution of AARSs, ribosome engineering. |

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in the biosynthesis of O-(2-Ethoxyethyl)-L-homoserine, and how can they be optimized in microbial systems?

- Methodological Answer: The biosynthesis involves modifying L-homoserine through enzymatic O-alkylation. Key enzymes include homoserine dehydrogenases (e.g., thrA in E. coli) and acetyltransferases (e.g., homoserine O-acetyltransferase) . To optimize pathways:

- Overexpress thrA to enhance L-homoserine flux.

- Knock out competing pathways (e.g., metA, thrB) to reduce metabolic diversion .

- Use CRISPR interference (CRISPRi) to downregulate genes causing bottlenecks .

- Table 1: Key Enzymes and Their Roles

| Enzyme | Function | Modification Strategy |

|---|---|---|

| ThrA | Catalyzes L-homoserine formation | Overexpression |

| MetA | Diverts L-homoserine to methionine | Knockout |

| YfaU | Catalyzes O-alkylation | Substrate specificity engineering |

Q. What analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer:

- GC-MS: Use trimethylsilyl (TMS) derivatization for volatility. Peaks at m/z 2050.8 (TBDMS-derivatized) confirm molecular identity .

- LC-MS/MS: Monitor fragmentation patterns (e.g., m/z 176 → 130 for homoserine backbone) .

- NMR: Analyze δ 3.5–4.0 ppm for ethoxyethyl proton signals .

Advanced Research Questions

Q. How can metabolomics resolve contradictions in flux distribution during this compound production?

- Methodological Answer:

- Perform isotopic tracing with -glucose to track carbon flow through the TCA cycle and homoserine pathway .

- Use CRISPRi-based repression to iteratively test gene targets (e.g., iclR deletion redirects carbon flux to oxaloacetate) .

- Key Finding: Metabolomics revealed that glyoxylate shunt activation balances redox cofactors (NADH/NAD), increasing yield to 8.54 g/L in shake flasks .

Q. What experimental designs address low catalytic efficiency in O-alkylation enzymes for L-homoserine derivatives?

- Methodological Answer:

- Enzyme Engineering: Screen mutant libraries of homoserine O-acetyltransferase for improved substrate specificity toward ethoxyethyl donors .

- Kinetic Analysis: Measure and under varying formaldehyde/4-hydroxy-2-oxobutanoate concentrations to identify inhibitory thresholds .

- Table 2: Kinetic Parameters of YfaU 013 (O-Alkylation Catalyst)

| Substrate | (mM) | (μmol/min/mg) |

|---|---|---|

| Formaldehyde | 2.1 ± 0.3 | 15.8 ± 1.2 |

| 4-Hydroxy-2-oxobutanoate | 1.8 ± 0.2 | 12.4 ± 0.9 |

Q. How does redox imbalance in E. coli affect this compound yield, and what metabolic modules correct this?

- Methodological Answer:

- Problem: L-homoserine synthesis from oxaloacetate consumes NADPH, creating redox stress .

- Solution:

- Introduce pyruvate carboxylase to replenish oxaloacetate without NADPH dependency .

- Activate the glyoxylate shunt to generate malate, balancing NADH/NAD .

- Result: Fed-batch fermentation achieved 37.57 g/L L-homoserine (0.31 g/g glucose yield) , with derivatives like this compound benefiting from stabilized redox conditions.

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for L-homoserine derivatives under similar fermentation conditions?

- Methodological Answer:

- Strain Variability: Differences in E. coli chassis (e.g., W3110 vs. BL21) affect pathway regulation .

- Substrate Inhibition: Ethoxyethyl donors above 5 mM inhibit YfaU 013 activity, reducing derivative yields .

- Resolution: Standardize media (e.g., M9 minimal medium with 20 g/L glucose) and use real-time metabolomics to monitor intermediate accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.